tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate
Overview
Description
Tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tert-butyl group in the compound can influence its reactivity and interaction with biological molecules . It has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and the regulation of gene expression . These effects can vary depending on the cell type and the concentration of the compound used in experiments .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The tert-butyl group can enhance the compound’s binding affinity to specific protein sites, leading to modulation of enzyme activity . Additionally, the azetidine ring structure can contribute to the compound’s stability and reactivity in biochemical environments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term experiments . Studies have shown that the compound can maintain its activity for extended periods, but its effects on cellular function may vary depending on the duration of exposure . Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and enzyme activity . At higher doses, toxic or adverse effects may be observed, including disruption of cellular function and potential toxicity . Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites and the activity of key enzymes in these pathways . Its role in metabolic processes can have significant implications for cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell . Studies have shown that it can accumulate in certain organelles, affecting their function and contributing to its overall biochemical effects .
Properties
IUPAC Name |
tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMIXQZUVFNHU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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